molecular formula C9H10BrNO3 B13953533 5-bromo-2-(2-hydroxyethoxy)benzamide CAS No. 63887-00-3

5-bromo-2-(2-hydroxyethoxy)benzamide

Cat. No.: B13953533
CAS No.: 63887-00-3
M. Wt: 260.08 g/mol
InChI Key: DKPDJFHVGNUHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-hydroxyethoxy)benzamide is an organic compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzamide ring and a hydroxyethoxy group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common method involves the reaction of 5-bromo-2-hydroxybenzamide with ethylene oxide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

5-Bromo-2-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethoxy)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

5-Bromo-2-(2-hydroxyethoxy)benzamide can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

63887-00-3

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)benzamide

InChI

InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13)

InChI Key

DKPDJFHVGNUHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.